N-Methoxyanhydrovobasinediol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

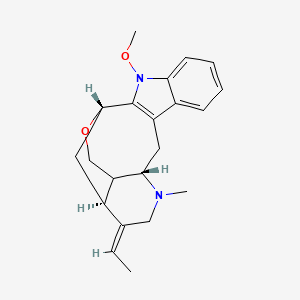

(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-4-13-11-22(2)19-9-16-14-7-5-6-8-18(14)23(24-3)21(16)20-10-15(13)17(19)12-25-20/h4-8,15,17,19-20H,9-12H2,1-3H3/b13-4+/t15-,17?,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEYGSAJRPIRJA-WNVLZHRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C4CC1C2CO4)N(C5=CC=CC=C35)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CN([C@H]2CC3=C([C@@H]4C[C@H]1C2CO4)N(C5=CC=CC=C35)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of N-Methoxyanhydrovobasinediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid belonging to the vobasine (B1212131) class.[1] It is isolated from plant species of the Apocynaceae and Gelsemiaceae families, such as Gelsemium elegans.[1][2] Like other monoterpenoid indole alkaloids, this compound has garnered interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer activities.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and related vobasine alkaloids, based on available preclinical data.

Core Mechanism of Action: A Multi-Targeted Approach

The pharmacological effects of this compound are believed to stem from its interaction with various cellular receptors and enzymes, leading to the modulation of critical biochemical pathways.[1] While specific, direct binding studies on this compound are limited in the public domain, the activities of related vobasine and iboga alkaloids provide a strong basis for its potential mechanisms. The primary areas of impact appear to be in the modulation of neurotransmitter systems, anti-inflammatory pathways, and cytotoxic effects on cancer cells.

Neurological and Central Nervous System Effects

Alkaloids of the ibogane and vobasine series have been shown to exhibit central nervous system (CNS) stimulant properties that are distinct from amphetamines.[3] The mechanism is thought to involve interactions with multiple neurotransmitter systems. For instance, the related alkaloid ibogaine (B1199331) and its metabolite noribogaine (B1226712) have been shown to interact with:

-

Kappa opioid receptors [4]

-

N-methyl-D-aspartate (NMDA) receptors [4]

-

Serotonin uptake sites [4]

-

Sigma-2 receptors [4]

-

Nicotinic receptors [4]

These interactions can lead to a decrease in the extracellular levels of dopamine (B1211576) in the nucleus accumbens and can block morphine- and nicotine-induced dopamine release.[4] This suggests a potential role for this compound in modulating dopaminergic and other neurotransmitter pathways, which could be relevant for its potential applications in neurodegenerative disorders or addiction.[4][5]

Anti-Inflammatory Activity

Several related monoterpenoid indole alkaloids isolated from Ervatamia hainanensis have demonstrated significant anti-inflammatory activities.[6] The proposed mechanism for these effects involves the inhibition of inflammatory mediators. While the precise targets for this compound are yet to be fully elucidated, the activity of similar compounds suggests a potential to interfere with pro-inflammatory signaling cascades.

Anticancer and Cytotoxic Effects

Vobasine-type alkaloids, particularly in the form of bisindole alkaloids, have shown notable anticancer activities.[7] For example, iboga-vobasine bisindole alkaloids have demonstrated potent in vitro growth inhibitory activity against a range of human cancer cell lines, including those of the prostate, colon, breast, and lung.[8] A potential mechanism of action for some indole alkaloids is the disruption of microtubules and inhibition of their polymerization, leading to cell cycle arrest and apoptosis.[9]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of related vobasine and monoterpenoid indole alkaloids. It is important to note that these data are for related compounds and serve as a predictive reference for the potential activity of this compound.

| Compound/Compound Class | Assay | Target/Cell Line | Activity (IC50/EC50) | Reference |

| Ervatamine-related compound 10 | Anti-inflammatory | Not Specified | 25.5 µM | [6] |

| Ervatamine-related compound 14 | Anti-inflammatory | Not Specified | 41.5 µM | [6] |

| Vobatensines A-F and related bisindoles | Cytotoxicity | Human KB, PC-3, LNCaP, HCT 116, HT-29, MCF7, MDA-MB-231, A549 cancer cells | Pronounced in vitro growth inhibitory activity | [8] |

Experimental Protocols

Detailed experimental protocols for the key experiments cited are crucial for the replication and extension of these findings. While specific protocols for this compound are not publicly available, the following represents a generalized methodology based on studies of similar alkaloids.

In Vitro Cytotoxicity Assays

-

Cell Lines: A panel of human cancer cell lines (e.g., KB, PC-3, HCT 116, MCF7) and a normal cell line for control.

-

Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Anti-Inflammatory Assays

-

Cell Model: Typically, lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are used.

-

Treatment: Cells are pre-treated with the test compound before stimulation with LPS.

-

Endpoint Measurement: The production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using methods like the Griess assay for NO and ELISA for cytokines and PGE2.

-

Data Analysis: The IC50 value for the inhibition of each inflammatory mediator is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and a general workflow for the investigation of this compound's mechanism of action.

Caption: Potential mechanism of action signaling pathway for this compound.

Caption: General experimental workflow for mechanism of action studies.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications. Based on the activities of related vobasine and indole alkaloids, its mechanism of action is likely multi-targeted, involving the modulation of CNS pathways, inflammatory responses, and cancer cell proliferation. Further research is warranted to delineate the specific molecular targets and signaling pathways affected by this compound. This will require comprehensive studies involving target identification, binding assays, and in-depth cellular and in vivo functional assays. The insights gained from such investigations will be invaluable for the future development of this compound or its derivatives as novel therapeutic agents.

References

- 1. This compound | 125180-42-9 | AFA18042 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Non-amphetaminic central stimulation by alkaloids from the ibogane an vobasine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ervatamines A-I, Anti-inflammatory Monoterpenoid Indole Alkaloids with Diverse Skeletons from Ervatamia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parallel evolution of methyltransferases leads to vobasine biosynthesis in Tabernaemontana elegans and Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vobatensines A-F, Cytotoxic Iboga-Vobasine Bisindoles from Tabernaemontana corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-Methoxyanhydrovobasinediol: A Technical Guide to its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid belonging to the akuammiline (B1256633) class. First identified in the latter half of the 20th century, this compound is primarily sourced from the plant Gelsemium elegans, a member of the Loganiaceae family. This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of this compound. It includes detailed experimental protocols derived from seminal research, quantitative data on its isolation, and a summary of its key physicochemical properties. Furthermore, a proposed biosynthetic pathway is outlined, offering insights into its formation within its natural source.

Introduction

This compound is a complex monoterpenoid indole alkaloid that has garnered interest within the scientific community due to its unique chemical structure and its presence in a botanically significant genus. As a member of the akuammiline family of alkaloids, it shares a common biosynthetic origin with other structurally intricate compounds. This guide serves as a technical resource for researchers, detailing the foundational knowledge surrounding the discovery and natural sourcing of this compound.

Discovery and Natural Occurrence

This compound was first reported in 1989 by Lin, Cordell, Ni, and Clardy.[1][2][3] Their research, published in the journal Phytochemistry, detailed the isolation and structural elucidation of this novel alkaloid from Gelsemium elegans (Gardn. & Champ.) Benth., a plant widely distributed in Southeast Asia and known for its rich and diverse alkaloidal content.[1][2][4] This plant, belonging to the Loganiaceae family, remains the primary and most well-documented natural source of this compound.[1][4]

The discovery was a result of phytochemical investigations into the constituents of Gelsemium elegans, a plant with a long history in traditional medicine and known for its toxic properties, which are attributed to its complex mixture of over 100 different alkaloids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 125180-42-9 | [1] |

| Molecular Formula | C₂₁H₂₆N₂O₂ | [1] |

| Molecular Weight | 338.45 g/mol | [1] |

| Classification | Indole Alkaloid (Akuammiline-related) | [2] |

Experimental Protocols

The following protocols are based on the methodologies described in the original discovery paper and subsequent phytochemical studies of Gelsemium elegans.

Plant Material Collection and Preparation

Whole plant material of Gelsemium elegans is collected and air-dried. The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

The powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature. The resulting methanol extract is concentrated under reduced pressure to yield a crude residue. This residue is then subjected to an acid-base extraction procedure to separate the alkaloidal fraction. The crude extract is dissolved in a 5% hydrochloric acid (HCl) solution and filtered. The acidic solution is then washed with chloroform (B151607) (CHCl₃) to remove non-alkaloidal components. The aqueous layer is then basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of approximately 9-10 and extracted repeatedly with chloroform. The combined chloroform extracts are then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated to yield the crude alkaloid mixture.

Isolation and Purification of this compound

The isolation of this compound from the complex crude alkaloid mixture requires multiple chromatographic steps.

-

Column Chromatography: The crude alkaloid mixture is first subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound, as identified by their TLC profile, are pooled and further purified by preparative thin-layer chromatography on silica gel plates. A typical solvent system for pTLC is a mixture of chloroform and methanol (e.g., 95:5 v/v). The band corresponding to the target compound is scraped from the plate and the compound is eluted from the silica gel with a mixture of chloroform and methanol.

-

Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent system, such as methanol-acetone, to yield the pure compound.

Structural Elucidation

The structure of this compound was originally determined by a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H-NMR and ¹³C-NMR Spectroscopy: To establish the carbon-hydrogen framework and the connectivity of the atoms.

-

2D-NMR Techniques (e.g., COSY, HMQC, HMBC): To provide detailed information about proton-proton and proton-carbon correlations, which is crucial for elucidating the complex polycyclic structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Ultraviolet (UV) Spectroscopy: To provide information about the chromophoric system.

Quantitative Data

The yield of this compound from the dried plant material of Gelsemium elegans is typically low, reflecting its status as a minor alkaloid within a complex mixture.

| Parameter | Value | Reference |

| Yield from Dried Plant Material | Not explicitly stated in the original discovery paper, but generally low for minor alkaloids from this source. |

Biosynthetic Pathway

This compound belongs to the akuammiline class of monoterpenoid indole alkaloids. The biosynthesis of these complex molecules is believed to start from the primary metabolites, tryptamine (B22526) and secologanin.

The logical workflow for the discovery and isolation of this compound is depicted below:

Caption: Workflow for the discovery and isolation of this compound.

A proposed biosynthetic pathway for the formation of the akuammiline skeleton is presented below. This generalized pathway illustrates the key steps from primary metabolites to the core alkaloid structure.

Caption: Proposed biosynthetic pathway to this compound.

Conclusion

This compound is a noteworthy member of the extensive family of indole alkaloids found in Gelsemium elegans. Its discovery in 1989 expanded the known chemical diversity of this genus. While detailed protocols for its specific, high-yield isolation remain to be optimized, the foundational methodologies presented in this guide provide a solid basis for researchers interested in this and related compounds. Further investigation into its biosynthetic pathway and potential pharmacological activities could open new avenues for drug discovery and development.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of N-Methoxyanhydrovobasinediol in Gelsemium elegans

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthetic pathway of N-methoxyanhydrovobasinediol, a sarpagine-type monoterpenoid indole (B1671886) alkaloid found in the medicinal yet toxic plant, Gelsemium elegans. While the complete enzymatic cascade leading to this specific compound remains to be fully elucidated, this document synthesizes the current understanding of related alkaloid biosynthesis in Gelsemium and other plant species to propose a putative pathway. It further outlines the experimental methodologies required to validate these hypotheses, providing a roadmap for future research in this area. The complex alkaloids of Gelsemium elegans hold significant pharmacological interest, and a thorough understanding of their biosynthesis is crucial for potential biotechnological production and drug development.

Quantitative Analysis of Major Alkaloids in Gelsemium elegans

Quantitative data for this compound is not extensively available in the literature. However, studies on the major alkaloids of Gelsemium elegans provide a context for the relative abundance of different alkaloid classes within the plant. The content of these alkaloids can vary significantly based on the plant part, geographical origin, and developmental stage.[1][2]

| Alkaloid | Plant Part | Concentration Range (mg/g dry weight) | Reference |

| Gelsemine | Root, Stem, Leaf | 0.02 - 1.5 | [1][2] |

| Koumine | Root, Stem, Leaf | 0.1 - 5.0 | [1][2] |

| Gelsenicine | Root, Stem, Leaf | 0.01 - 0.5 | [1][2] |

This table summarizes the concentration ranges of the three major alkaloids in Gelsemium elegans. It is important to note that this compound is considered a minor alkaloid, and its concentration is expected to be significantly lower than these major compounds.

The Proposed Biosynthetic Pathway

The biosynthesis of this compound, a sarpagine-type alkaloid, is believed to follow the general pathway of monoterpenoid indole alkaloids, originating from the precursors tryptamine (B22526) and secologanin. While specific enzymes for the later steps in G. elegans are yet to be characterized, a putative pathway can be constructed based on known enzymatic reactions in related species.

The initial steps leading to the key intermediate, strictosidine (B192452), are well-established. Tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (B84403) (MEP) pathway, are condensed by strictosidine synthase (STR) to form strictosidine. Subsequently, strictosidine is deglycosylated by strictosidine-β-D-glucosidase (SGD) to yield strictosidine aglycone.

The formation of the sarpagan skeleton is a critical step. In the closely related species Gelsemium sempervirens, a cytochrome P450 enzyme known as sarpagan bridge enzyme (SBE) has been identified. This enzyme catalyzes the conversion of geissoschizine to polyneuridine (B1254981) aldehyde, a key intermediate in the biosynthesis of sarpagine (B1680780) and ajmaline-type alkaloids. It is highly probable that a homologous enzyme exists in Gelsemium elegans.

From polyneuridine aldehyde, the pathway to this compound is less clear. A series of proposed enzymatic reactions, including oxidation, reduction, and the crucial N-methoxylation step, are outlined below.

References

Unveiling the Pharmacological Profile of N-Methoxyanhydrovobasinediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from plants of the genus Gelsemium, most notably Gelsemium elegans.[1][2] This class of alkaloids is known for a wide array of pharmacological activities, including analgesic, anti-inflammatory, anxiolytic, and antitumor effects.[1][3][4] While this compound has been identified as a constituent of Gelsemium elegans in network pharmacology studies,[5] to date, there is a notable absence of specific, publicly available quantitative data on its receptor binding affinities, functional activities, and in vivo pharmacology. This technical guide aims to provide a comprehensive overview of the anticipated pharmacological profile of this compound based on the activities of related Gelsemium alkaloids. Furthermore, it details the requisite experimental protocols for its full pharmacological characterization and presents illustrative data in the formats requested for clarity and comparative analysis. It is important to note that the quantitative data presented herein is hypothetical and illustrative for a representative Gelsemium alkaloid and should not be construed as experimentally determined values for this compound.

Introduction

This compound is an indole alkaloid derived from the plant Gelsemium elegans, a species with a long history in traditional medicine for treating conditions such as pain, neuralgia, and skin ulcers.[4] The complex alkaloids from Gelsemium are considered its primary active components and have garnered significant interest in the scientific community for their potential as lead compounds in drug discovery.[1][6] The general mode of action for these alkaloids involves interaction with specific cellular receptors and enzymes, leading to the modulation of various biochemical pathways.[7]

This document serves as a technical resource for researchers and professionals in drug development, outlining the potential pharmacological characteristics of this compound and providing a roadmap for its experimental investigation.

Hypothetical Pharmacological Data

Due to the lack of specific experimental data for this compound, the following tables present hypothetical data that might be expected for a Gelsemium alkaloid with potential activity at opioid and other relevant receptors, as well as potential anti-inflammatory and anticancer properties.

Receptor Binding Affinities (Hypothetical)

This table illustrates the potential binding profile of a representative Gelsemium alkaloid at key central nervous system receptors. The data is presented as Kᵢ values (nM), which represent the inhibition constant. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Kᵢ (nM) - Hypothetical Data |

| μ-Opioid Receptor (MOR) | 850 |

| δ-Opioid Receptor (DOR) | 1200 |

| κ-Opioid Receptor (KOR) | 350 |

| Glycine (B1666218) Receptor (GlyR) α1 | 150 |

| GABAA Receptor | > 10,000 |

In Vitro Functional Activity (Hypothetical)

This table summarizes the potential functional activity of a representative Gelsemium alkaloid in various in vitro assays. EC₅₀ values represent the concentration of the compound that produces 50% of the maximal response, while IC₅₀ values represent the concentration that inhibits 50% of a specific response.

| Assay Type | Cell Line | Parameter Measured | EC₅₀ / IC₅₀ (nM) - Hypothetical Data |

| κ-Opioid Receptor Agonism | CHO-hKOR | cAMP Inhibition | 550 |

| Glycine Receptor Potentiation | HEK293-hGlyRα1 | Glycine-induced current | 250 |

| Anti-inflammatory Activity | BV-2 Microglia | LPS-induced Nitric Oxide Production | 750 |

| Anticancer Activity | A549 (Lung Cancer) | Cell Viability (MTT Assay) | 1500 |

| Anticancer Activity | MCF-7 (Breast Cancer) | Cell Viability (MTT Assay) | 2200 |

In Vivo Behavioral Effects (Hypothetical)

This table outlines potential in vivo effects of a representative Gelsemium alkaloid in rodent models. The data is presented as ED₅₀ values, which is the dose that produces a therapeutic effect in 50% of the population.

| Animal Model | Behavioral Test | Route of Administration | ED₅₀ (mg/kg) - Hypothetical Data |

| Mouse | Hot Plate Test (Analgesia) | Intraperitoneal (i.p.) | 5.0 |

| Rat | Carrageenan-induced Paw Edema (Anti-inflammatory) | Oral (p.o.) | 10.0 |

| Mouse | Elevated Plus Maze (Anxiolytic) | Intraperitoneal (i.p.) | 2.5 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a compound to specific receptors.

-

Objective: To determine the Kᵢ of this compound at opioid (μ, δ, κ) and glycine receptors.

-

Materials:

-

Cell membranes expressing the human receptor of interest (e.g., CHO-hMOR, HEK293-hGlyRα1).

-

Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U69,593 (for KOR), [³H]-Strychnine (for GlyR).

-

Non-specific binding control (e.g., Naloxone for opioid receptors, unlabeled glycine for GlyR).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

For determining non-specific binding, incubate the membranes and radioligand with a high concentration of the non-specific control.

-

Incubate at a specific temperature for a set time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate IC₅₀ values from the competition binding curves and then convert to Kᵢ values using the Cheng-Prusoff equation.

-

Functional Assays

These assays determine the functional effect of the compound on receptor activity (e.g., agonist, antagonist, modulator).

-

Objective: To determine the EC₅₀ or IC₅₀ of this compound in functional assays for opioid and glycine receptors.

-

Example: cAMP Inhibition Assay for κ-Opioid Receptor Agonism

-

Cell Line: CHO cells stably expressing the human κ-opioid receptor (CHO-hKOR).

-

Procedure:

-

Plate CHO-hKOR cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Add varying concentrations of this compound and incubate.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Generate a dose-response curve and calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

-

-

In Vitro Anti-inflammatory Assay

-

Objective: To assess the ability of this compound to inhibit the inflammatory response in vitro.

-

Example: Nitric Oxide (NO) Production in LPS-stimulated BV-2 Microglia

-

Cell Line: BV-2 murine microglial cells.

-

Procedure:

-

Plate BV-2 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell culture supernatant.

-

Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Generate a dose-response curve and calculate the IC₅₀ for the inhibition of NO production.

-

-

In Vitro Anticancer Assay

-

Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.

-

Example: MTT Cell Viability Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to the pharmacological investigation of this compound.

Caption: Hypothetical signaling pathway for a Gelsemium alkaloid modulating the glycine receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The genus Gelsemium: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular Mechanism of Gelsemium elegans (Gardner and Champ.) Benth. Against Neuropathic Pain Based on Network Pharmacology and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

N-Methoxyanhydrovobasinediol: A Promising Lead Compound for Novel Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a vobasine-type indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. This class of natural products has garnered significant interest in the scientific community due to the diverse pharmacological activities exhibited by alkaloids from this plant, including analgesic, anti-inflammatory, and anti-tumor effects. While research on this compound is still in its nascent stages, its structural similarity to other biologically active vobasine (B1212131) alkaloids suggests its potential as a valuable lead compound in the development of new therapeutics. This technical guide provides a comprehensive overview of the available data on this compound and related compounds, offering a foundation for further investigation into its therapeutic promise.

Biological Activity

Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, studies on related vobasine and bisindole alkaloids from Gelsemium elegans provide valuable insights into its potential therapeutic effects.

Cytotoxic Activity

Several vobasine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not yet reported, related compounds have shown promising activity.

Table 1: Illustrative Cytotoxic Activity of Vobasine-type Alkaloids

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Vobasine Analog 1 | KB | ~5 | [1] |

| Vobasine Analog 3 | KB | ~5 | [1] |

| 16-epivobasine | KB | ~5 | [1] |

| 16-epivobasenal | KB | ~5 | [1] |

Note: This data is for related vobasine alkaloids and is intended to be illustrative of the potential activity of this compound.

Anti-inflammatory Activity

Alkaloids from Gelsemium elegans have been investigated for their anti-inflammatory properties. Geleganimine B, a bisindole alkaloid from the same plant, has been shown to suppress pro-inflammatory factors in microglial cells.

Table 2: Illustrative Anti-inflammatory Activity of a Gelsemium elegans Alkaloid

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Geleganimine B | BV2 Microglial Cells | Suppression of LPS-induced pro-inflammatory factors | 10.2 | [2][3] |

Note: This data is for a related bisindole alkaloid and serves as an example of the potential anti-inflammatory activity of compounds from this plant source.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known activities of other indole alkaloids and natural products with anti-inflammatory and cytotoxic effects, it is hypothesized that this compound may modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.

Potential Involvement of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. It is plausible that this compound could exert its anti-inflammatory effects by interfering with the activation of NF-κB.

Potential Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also key players in inflammation and cell proliferation. Many natural product-derived anti-cancer and anti-inflammatory agents act by modulating these pathways. This compound could potentially influence the phosphorylation status of key MAPK proteins, thereby affecting downstream cellular responses.

Experimental Protocols

Due to the limited specific published research on this compound, the following protocols are generalized based on standard methodologies for evaluating similar compounds. Researchers should optimize these protocols for their specific experimental conditions.

Isolation of this compound from Gelsemium elegans

A general procedure for the isolation of indole alkaloids from Gelsemium elegans involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is further purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., KB cells) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in BV2 Microglial Cells)

-

Cell Seeding: Plate BV2 microglial cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. The IC50 value can be determined from the dose-response curve.

NF-κB Luciferase Reporter Assay

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Compound Treatment: Treat the transfected cells with this compound at various concentrations for a specified period.

-

Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot Analysis of MAPK Phosphorylation

-

Cell Treatment: Treat cells with this compound for a designated time, followed by stimulation with an appropriate agonist (e.g., growth factor or stress-inducing agent).

-

Protein Extraction: Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-p38, p38).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

This compound represents an intriguing starting point for drug discovery efforts, particularly in the areas of oncology and inflammatory diseases. Although specific biological data for this compound is currently scarce, the demonstrated activities of related vobasine and Gelsemium alkaloids provide a strong rationale for its further investigation. The experimental protocols and hypothesized mechanisms of action outlined in this guide are intended to serve as a valuable resource for researchers embarking on the study of this promising natural product. Future research should focus on the definitive determination of its biological activities, elucidation of its molecular targets and signaling pathways, and exploration of its therapeutic potential through in vivo studies.

References

- 1. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

N-Methoxyanhydrovobasinediol: A Technical Guide to Putative Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol (NMA) is an indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1] While research into the pharmacological properties of Gelsemium alkaloids is ongoing, specific, experimentally validated therapeutic targets for this compound remain largely unelucidated. This technical guide synthesizes the current, predominantly predictive, understanding of NMA's potential therapeutic targets and mechanisms of action. The information presented herein is primarily derived from in silico computational modeling and network pharmacology studies of the broader Gelsemium plant extract. As such, the targets and pathways discussed should be considered putative and require experimental validation. This document aims to provide a foundational resource to guide future research and drug discovery efforts centered on NMA.

Predicted Molecular Targets of this compound

Current research points towards the Glycine Receptor (GlyR) as a potential, direct molecular target for this compound. This prediction is based on a comprehensive in silico study that employed molecular docking and molecular dynamics simulations to assess the binding affinity of 162 Gelsemium compounds, including NMA, to GlyR α1 and α3 subtypes.[2] It is important to emphasize that these findings are computational predictions and await experimental verification through methods such as patch-clamp electrophysiology or radioligand binding assays.[2]

Predicted Binding Affinity Data

The following table summarizes the predicted binding characteristics of this compound with Glycine Receptor subtypes based on the available in silico study.

| Compound | Predicted Target | Predicted Binding Affinity (ΔG_bind) | Key Interacting Residues (Predicted) | Study Type |

| This compound | Glycine Receptor (α1 and α3 subtypes) | Data not specified in abstract | Data not specified in abstract | In Silico (Molecular Docking & Molecular Dynamics) |

Note: Specific quantitative data on binding affinity (e.g., ΔG_bind values) and key interacting residues for this compound were not detailed in the available literature. The study grouped NMA with other indole alkaloids that showed promising binding profiles to the GlyR orthosteric site.[2]

Putative Signaling Pathway Involvement

Network pharmacology studies on the total alkaloids of Gelsemium elegans have predicted the involvement of several key signaling pathways. While these studies do not isolate the effects of this compound, they provide a broader context for its potential cellular mechanisms. These predicted pathways are often associated with inflammation, nociception, and cellular proliferation.

| Predicted Signaling Pathway | Associated Proteins (Examples) | Potential Therapeutic Area | Study Type |

| Calcium Signaling Pathway | Calcium channels, Calmodulin, Protein Kinase C | Neuropathic pain, Inflammation | Network Pharmacology |

| MAPK Signaling Pathway | MAPK1, MAPK3, SRC | Cancer, Inflammation | Network Pharmacology |

| Neuroactive Ligand-Receptor Interaction | Glycine Receptors, GABA Receptors | Neurological disorders, Pain | Network Pharmacology & In Silico Modeling |

Methodologies for Target Prediction and Future Validation

The identification of the putative targets and pathways for this compound has been based on computational approaches. This section outlines the general principles of these methodologies and suggests experimental protocols for future validation.

In Silico Target Prediction: Molecular Docking and Molecular Dynamics

The prediction of Glycine Receptors as a target for NMA was achieved through a multi-step computational workflow.

Experimental Workflow: In Silico Target Identification

Caption: Workflow for in silico prediction of NMA's interaction with Glycine Receptors.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (NMA) when bound to a receptor (GlyR) to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand in the receptor's binding site and scoring them based on a force field.

-

Molecular Dynamics (MD) Simulation: Following docking, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. This provides insights into the stability of the binding pose and the nature of the intermolecular interactions.

Network Pharmacology

Network pharmacology studies predict the systemic effects of a compound or a plant extract by constructing and analyzing biological networks.

Logical Relationship: Network Pharmacology Approach

Caption: Conceptual workflow of network pharmacology to predict NMA's biological effects.

Proposed Experimental Validation Protocols

To move from prediction to confirmation, the following experimental approaches are essential:

-

Radioligand Binding Assays: To quantify the binding affinity of NMA to Glycine Receptors. This involves using a radiolabeled ligand that is known to bind to the receptor and measuring the displacement of this ligand by increasing concentrations of NMA. This allows for the determination of the inhibition constant (Ki).

-

Patch-Clamp Electrophysiology: To determine the functional effect of NMA on Glycine Receptors. This technique measures the ion flow through the GlyR channel in the presence and absence of NMA. It can reveal whether NMA acts as an agonist, antagonist, or modulator of the receptor.

-

Enzyme Inhibition Assays: If specific enzymes are predicted as targets (e.g., from the MAPK pathway), in vitro enzyme activity assays should be performed with purified NMA and the target enzyme to determine the half-maximal inhibitory concentration (IC50).

Predicted Signaling Pathways

Based on network pharmacology studies of Gelsemium elegans, NMA is predicted to be a constituent that contributes to the modulation of complex signaling networks.

Putative Role in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.

Signaling Pathway: MAPK Cascade

Caption: Predicted modulation of the MAPK signaling pathway by NMA.

Putative Role in the Calcium Signaling Pathway

The calcium signaling pathway is a versatile intracellular signaling system that governs a multitude of cellular processes.

Signaling Pathway: Calcium Signaling

Caption: Predicted modulation of the Calcium signaling pathway by NMA.

Conclusion and Future Directions

The current body of research on this compound suggests potential therapeutic relevance, with the Glycine Receptor being the most specifically predicted molecular target to date. However, the lack of direct experimental validation is a significant knowledge gap. Future research should prioritize the experimental confirmation of these in silico predictions. A systematic investigation of NMA's effects on Glycine Receptors and other predicted targets within the MAPK and calcium signaling pathways will be crucial to unlocking its therapeutic potential. The methodologies and putative pathways outlined in this guide provide a strategic framework for these future investigations.

References

In Vitro Anti-inflammatory Effects of N-Methoxyanhydrovobasinediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Gelsemium elegans.[1][2] Alkaloids, particularly indole alkaloids, are a class of compounds that have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory properties.[3][4] While direct studies on the anti-inflammatory effects of this compound are not yet available in published literature, its structural class suggests a high potential for modulating inflammatory responses. This technical guide provides a comprehensive framework for the in vitro investigation of the anti-inflammatory effects of this compound, detailing experimental protocols and the underlying signaling pathways. The data presented herein is hypothetical and serves as a template for expected outcomes based on studies of structurally related alkaloids.

Hypothetical Data on the Anti-inflammatory Effects of this compound

The following tables summarize the potential dose-dependent effects of this compound on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |

| Control | - | 5.2 ± 0.8 | - |

| LPS (1 µg/mL) | - | 100 | - |

| This compound + LPS | 1 | 85.3 ± 4.1 | 12.5 |

| 5 | 62.1 ± 3.5 | ||

| 10 | 48.9 ± 2.9 | ||

| 25 | 25.7 ± 2.2 | ||

| 50 | 10.4 ± 1.5 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |

| Control | - | 4.8 ± 0.5 | 6.1 ± 0.9 | 3.5 ± 0.4 |

| LPS (1 µg/mL) | - | 100 | 100 | 100 |

| This compound + LPS | 10 | 55.2 ± 4.7 | 60.3 ± 5.1 | 58.9 ± 4.9 |

| 25 | 28.9 ± 2.5 | 32.7 ± 3.8 | 30.1 ± 3.2 | |

| 50 | 12.4 ± 1.8 | 15.8 ± 2.1 | 14.2 ± 1.9 |

Table 3: Effect of this compound on Cell Viability

| Treatment | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 |

| This compound | 1 | 99.1 ± 1.2 |

| 5 | 98.5 ± 1.5 | |

| 10 | 97.8 ± 1.9 | |

| 25 | 96.2 ± 2.3 | |

| 50 | 95.4 ± 2.8 |

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: For experiments, cells are seeded in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for protein extraction) and allowed to adhere overnight. A typical seeding density for a 96-well plate is 1-2 x 10⁵ cells per well.[5]

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[6][7]

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

-

After the treatment period, the cell culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

Cells are incubated for 4 hours at 37°C.

-

The medium is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Assay)

The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[7]

-

After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).[7]

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm.

-

The nitrite concentration is determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways are analyzed by Western blotting.

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB pathway), and ERK, JNK, p38 (for MAPK pathway), as well as iNOS and COX-2. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualization

The anti-inflammatory activity of many natural compounds is mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10][11]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[12][13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, iNOS, and COX-2.[14][15]

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, also plays a crucial role in regulating the inflammatory response.[16] LPS stimulation activates upstream kinases that, through a phosphorylation cascade, activate MAPKs. Activated MAPKs then phosphorylate various transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.[17]

Experimental Workflow

The following diagram illustrates the logical flow of experiments to assess the in vitro anti-inflammatory effects of this compound.

Conclusion

This technical guide outlines a robust and comprehensive strategy for the in vitro evaluation of the anti-inflammatory properties of this compound. Based on its classification as an indole alkaloid, it is hypothesized that this compound will exhibit significant anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages. The underlying mechanism is likely to involve the downregulation of the NF-κB and MAPK signaling pathways. The detailed protocols and workflow provided herein offer a clear roadmap for researchers to validate these hypotheses and elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

- 1. This compound | 125180-42-9 | AFA18042 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]

- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]

- 11. synapse.koreamed.org [synapse.koreamed.org]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fibrosis-inflammation.com [fibrosis-inflammation.com]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 16. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]

N-Methoxyanhydrovobasinediol: A Technical Guide to Elucidating its Role in Biochemical Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature on the specific biochemical pathways modulated by N-Methoxyanhydrovobasinediol is exceptionally limited. This guide provides a foundational overview based on available data and presents a generalized framework for the systematic investigation of its biochemical and cellular effects.

Introduction to this compound

This compound is a naturally occurring indole (B1671886) alkaloid isolated from the plant Gelsemium elegans.[1][2][3] As a member of the alkaloid class of compounds, it is of interest to the pharmacological and drug development communities.[4] Current information indicates its primary use as a reference standard in research contexts.[1][2][3] While its specific mechanisms of action are not well-defined in existing literature, preliminary interest lies in its potential anti-inflammatory and anticancer activities.[4] Further research is required to validate these potential effects and to understand the underlying biochemical pathways involved.

Chemical Profile:

| Property | Value |

| CAS Number | 125180-42-9[2][3][5] |

| Molecular Formula | C₂₁H₂₆N₂O₂[3][4] |

| Molecular Weight | 338.4 g/mol [4] |

| Compound Class | Indole Alkaloid[4] |

| Natural Source | Gelsemium elegans[1] |

A Proposed Experimental Workflow for Mechanistic Elucidation

Given the nascent stage of research into this compound, a structured experimental approach is necessary to delineate its biological functions. The following workflow outlines a logical progression from broad phenotypic screening to specific target identification and validation.

Caption: Proposed workflow for investigating this compound's bioactivity.

Experimental Protocols

The following sections detail generalized methodologies for the key experiments proposed in the workflow.

Phase 1: Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of relevant cell lines and to establish a working concentration range.

Protocol Example (MTT Assay):

-

Cell Seeding: Plate cells (e.g., HeLa, Jurkat, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Summary Table:

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HeLa | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| Jurkat | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined |

Phase 2: Target Identification via Omics Approaches

Objective: To generate unbiased, genome-wide data to identify potential molecular targets and signaling pathways modulated by this compound.

Protocol Example (Transcriptomics - RNA-Seq):

-

Cell Treatment: Treat the selected cell line with this compound at a non-lethal concentration (e.g., IC20) for a predetermined time point (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit, ensuring high purity and integrity (RIN > 8).

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Perform quality control on the raw sequencing reads, align them to a reference genome, and quantify gene expression. Identify differentially expressed genes (DEGs) between the treated and control groups.

-

Pathway Analysis: Use bioinformatics tools such as Gene Set Enrichment Analysis (GSEA) or DAVID to identify statistically significant enrichment of DEGs in specific biochemical pathways (e.g., KEGG pathways, Gene Ontology terms).

Caption: Logical flow for identifying pathways from transcriptomic data.

Phase 3: Mechanistic Validation

Objective: To validate the hypothesized targets and pathways from Phase 2 and to elucidate the specific molecular interactions of this compound.

Protocol Example (Western Blotting):

-

Protein Extraction: Treat cells with this compound and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin) to determine changes in protein expression or post-translational modifications.

Conclusion

This compound is a natural product with unexplored therapeutic potential. The absence of comprehensive studies necessitates a systematic and multi-faceted research approach. The workflow and methodologies outlined in this guide provide a robust framework for researchers to begin the process of discovering the compound's mechanism of action, identifying its molecular targets, and ultimately defining its role in modulating biochemical pathways. Such foundational work is critical for any future drug development efforts based on this compound.

References

Preliminary Anticancer Screening of N-Methoxyanhydrovobasinediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid derived from Gelsemium elegans, represents a promising candidate for novel anticancer therapeutic development. While direct experimental data on its cytotoxic and apoptotic effects are not extensively available in current literature, the broader family of Gelsemium alkaloids has demonstrated significant anticancer properties. This technical guide provides a comprehensive overview of the preliminary anticancer screening approaches relevant to this compound, drawing upon existing research on related compounds from the same plant genus. This document outlines standard experimental protocols, summarizes cytotoxic data from analogous alkaloids to establish a baseline for potential efficacy, and visualizes a putative signaling pathway for apoptosis induction.

Introduction

Gelsemium elegans, a plant rich in structurally diverse indole alkaloids, has a history in traditional medicine for treating various ailments, including cancer.[1][2] Modern pharmacological studies have begun to validate these traditional uses, revealing potent cytotoxic activities of its alkaloidal constituents against various cancer cell lines.[1][2][3] this compound is one such alkaloid, though specific research into its anticancer potential is still emerging. This guide aims to provide a foundational framework for researchers initiating anticancer screening of this and related compounds.

Cytotoxicity Screening of Gelsemium Alkaloids

The primary step in anticancer drug discovery is the evaluation of a compound's ability to inhibit cancer cell growth or induce cell death. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data on Related Alkaloids

While specific IC50 values for this compound are not yet reported in the reviewed literature, several other alkaloids from Gelsemium elegans have been evaluated. This data, summarized in Table 1, provides a strong rationale for investigating this compound's anticancer potential and offers a comparative benchmark for its expected potency.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| 11-methoxy-14,15-dihydroxyhumantenmine | Hep-2 (Laryngeal) | 12.1 | [1] |

| LSC-1 (Laryngeal) | 10.9 | [1] | |

| TR-LCC-1 (Laryngeal) | 11.5 | [1] | |

| FD-LSC-1 (Laryngeal) | 11.8 | [1] | |

| 11-methoxy-14-hydroxyhumantenmine | Hep-2 (Laryngeal) | 10.8 | [1] |

| LSC-1 (Laryngeal) | 9.2 | [1] | |

| TR-LCC-1 (Laryngeal) | 9.8 | [1] | |

| FD-LSC-1 (Laryngeal) | 10.5 | [1] | |

| Gelselegandine G | K562 (Leukemia) | 57.02 | [3] |

| Gelsedine | A431 (Epidermoid Carcinoma) | 0.35 | [2] |

| Gelsenicine | A431 (Epidermoid Carcinoma) | 37 | [2] |

| Gelsemicine | A431 (Epidermoid Carcinoma) | >50 | [2] |

| Gelsebamine | A-549 (Lung Adenocarcinoma) | Selectively Inhibited | [4] |

| 14β-hydroxygelsedethenine | Human non-small-cell lung cancer cell lines | 8.3 - 9.8 | [5] |

Table 1: Cytotoxic Activity of Indole Alkaloids from Gelsemium elegans

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, K562, HeLa, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.

Putative Mechanism of Action: Apoptosis Induction

Many effective anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. While the precise mechanism for this compound is yet to be elucidated, a common pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

Potential Signaling Pathway

The intrinsic (or mitochondrial) pathway of apoptosis is a plausible mechanism of action for an indole alkaloid like this compound. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

Experimental Protocol: Caspase-Glo® 3/7 Assay

To investigate the involvement of apoptosis, the activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured.

Objective: To determine if this compound induces apoptosis by measuring caspase-3/7 activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Reagent

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat the cells with this compound in white-walled 96-well plates as described in the MTT assay protocol.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

-

Data Analysis: An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity, suggesting the induction of apoptosis.

Conclusion and Future Directions

The existing data on alkaloids from Gelsemium elegans strongly support the investigation of this compound as a potential anticancer agent. The protocols outlined in this guide provide a robust starting point for its preliminary screening. Future research should focus on:

-

Determining the IC50 values of this compound across a panel of cancer cell lines.

-

Confirming apoptosis induction through multiple assays (e.g., Annexin V staining, TUNEL assay).

-

Elucidating the specific molecular targets and signaling pathways affected by the compound.

-

In vivo studies to evaluate its efficacy and safety in animal models.

This systematic approach will be crucial in determining the therapeutic potential of this compound and advancing it through the drug discovery pipeline.

References

An In-depth Technical Guide on the Cellular Interactions of N-Methoxyanhydrovobasinediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cellular receptors. Due to the limited direct research on this specific compound, this document synthesizes information from studies on structurally related indole alkaloids from the Apocynaceae family, particularly those from the genus Gelsemium, to infer potential mechanisms of action and guide future research. This guide outlines putative receptor targets, proposes potential signaling pathways, and presents detailed experimental protocols to facilitate further investigation into the pharmacodynamics of this compound.

Introduction

This compound is an indole alkaloid isolated from plants of the Apocynaceae family, notably from the genus Gelsemium.[1] Alkaloids from this family are known for their diverse and potent biological activities, which stem from their interactions with a wide range of cellular receptors and enzymes.[2][3] While specific research on this compound is sparse, the broader class of Gelsemium alkaloids has been shown to modulate key cellular signaling pathways, offering a foundation for predicting the molecular interactions of this compound.[4][5][6]

This guide aims to:

-

Summarize the known information about this compound.

-

Identify potential cellular receptors and signaling pathways based on related compounds.

-

Provide detailed experimental protocols for investigating its mechanism of action.

-

Present data in a structured format to aid in research design and comparison.

Putative Cellular Receptors and Signaling Pathways

Direct experimental evidence for the cellular receptors of this compound is not yet available in published literature. However, studies on other Gelsemium alkaloids, such as gelsemine (B155926) and koumine, provide strong indications of potential targets. These alkaloids have been demonstrated to interact with inhibitory neurotransmitter receptors, suggesting a possible mechanism of action for this compound in the central nervous system.

Glycine (B1666218) Receptors (GlyRs)

Several studies have identified glycine receptors as a primary target for Gelsemium alkaloids.[4][6] These ligand-gated ion channels are crucial for mediating inhibitory neurotransmission in the spinal cord and brainstem.

-

Proposed Interaction: It is hypothesized that this compound may act as a modulator of GlyRs, potentially binding to the orthosteric site and influencing chloride ion influx. This interaction could lead to neuronal hyperpolarization and a subsequent reduction in neuronal excitability.[7]

GABA-A Receptors (GABAARs)

GABA-A receptors are another major class of inhibitory neurotransmitter receptors in the central nervous system and are known targets for various therapeutic agents.

-

Proposed Interaction: Similar to other Gelsemium alkaloids, this compound may bind to allosteric sites on the GABA-A receptor complex, modulating the effect of the endogenous ligand, gamma-aminobutyric acid (GABA).[4][8] This could enhance the inhibitory tone in the brain, contributing to potential anxiolytic or sedative effects.

Potential Signaling Pathways

The interaction of this compound with GlyRs and GABAARs would directly impact downstream signaling cascades.

-

Modulation of Neuronal Excitability: By potentiating the function of these inhibitory receptors, the compound would likely decrease the firing rate of neurons, a mechanism that could underpin its potential anti-inflammatory and analgesic effects through the modulation of nociceptive pathways.

Below is a diagram illustrating the potential interaction of this compound with inhibitory neurotransmitter receptors and the subsequent signaling.